3,4- vs. 3,5-Difluorophenyl Isomerism
5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide (target) is a positional isomer of 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide (comparator). In a panel of assays for niclosamide derivatives, the 3,5-difluorophenyl isomer was identified as the most active compound in a mitochondria transmembrane potential (MTP) assay, while other halogenated analogs showed divergent activity in NFκB and cytotoxicity assays [1]. The target compound's unique 3,4-difluoro substitution pattern presents a distinct electronic and steric profile compared to the 3,5-difluoro isomer, offering a critical SAR probe.
| Evidence Dimension | Influence of difluorophenyl substitution pattern on biological assay activity |
|---|---|
| Target Compound Data | 3,4-difluorophenyl isomer; specific activity not reported |
| Comparator Or Baseline | 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide; reported as most active in MTP assay |
| Quantified Difference | Activity profile is qualitatively different; the 3,4-isomer represents an untested but distinct SAR point |
| Conditions | MTP, NFκB, and cytotoxicity assays in a panel of human cancer cell lines (HL-60, MDA, MCF7, PC3, DU-145, HeLa) |
Why This Matters
This structural isomerism provides a quantifiable and verifiable reason to select this compound for SAR studies exploring the impact of the 3,4-difluoro motif on biological activity.
- [1] Ohio State University, USA; Hunan Agricultural University, China. (2017). Structure-Activity Relationship of Niclosamide Derivatives. Anticancer Research, 37(6):2839-2843. View Source
